molecular formula C21H14N2OS B11185828 6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Cat. No.: B11185828
M. Wt: 342.4 g/mol
InChI Key: RJQDJLBFYHEVGX-UHFFFAOYSA-N
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Description

6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves multi-step reactions that include cyclization, condensation, and annulation processes. One common synthetic route involves the reaction of 1,3-indandione with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate then undergoes further cyclization with a thioamide to yield the final thiazepine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and indene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or indene rings.

Scientific Research Applications

6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one apart is its unique combination of structural elements, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H14N2OS

Molecular Weight

342.4 g/mol

IUPAC Name

11-pyridin-3-yl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C21H14N2OS/c24-20-15-8-2-1-7-14(15)19-18(20)21(13-6-5-11-22-12-13)25-17-10-4-3-9-16(17)23-19/h1-12,21,23H

InChI Key

RJQDJLBFYHEVGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CN=CC=C5

Origin of Product

United States

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